- Preparation. of retinoid glucuronide derivatives as antitumor agents, World Intellectual Property Organization, , ,
Cas no 92052-29-4 (2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate)
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate
- [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
- 2,3,4,6-TETRA-O-ACETYL-1-O-TRICHLOROACETIMIDOYL-Β-D-GLUCOPYRANOSE
- -<small>D<
- 2,3,3',4,6-PENTACHLOROBIPHENYL
- GLU001
- W0109
- D
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate
- AKOS016844828
- SCHEMBL1726948
- DTXSID00452848
- CS-W006443
- A-D-glucopyranosyl 2,2,2-Trichloroacetimidate
- AS-72793
- 92052-29-4
- [(2R,3R,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-[(2,2,2-TRICHLOROETHANIMIDOYL)OXY]OXAN-2-YL]METHYL ACETATE
- 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
- IBUZGVQIKARDAF-RGDJUOJXSA-N
- 2,3,4,6-Tetra-O-acetyl-
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyltrichloroacetimidate
- W-204069
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate
-
- MDL: MFCD11112189
- Inchi: 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
- InChI Key: IBUZGVQIKARDAF-RGDJUOJXSA-N
- SMILES: O([C@H]1[C@H](OC(=O)C)[C@@H](COC(=O)C)O[C@@H](OC(=N)C(Cl)(Cl)Cl)[C@@H]1OC(=O)C)C(=O)C
Computed Properties
- Exact Mass: 491.01500
- Monoisotopic Mass: 491.015279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 30
- Rotatable Bond Count: 12
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 148Ų
Experimental Properties
- Density: 1.558
- Melting Point: 154.0 to 160.0 deg-C
- Boiling Point: 463.341°C at 760 mmHg
- Flash Point: 234.02°C
- Refractive Index: 1.552
- PSA: 147.51000
- LogP: 1.53330
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Security Information
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:<0°C
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119002016-5g |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate |
92052-29-4 | 95% | 5g |
$424.20 | 2023-08-31 | |
| Alichem | A119002016-10g |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate |
92052-29-4 | 95% | 10g |
$784.80 | 2023-08-31 | |
| Chemenu | CM181753-5g |
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
92052-29-4 | 95% | 5g |
$393 | 2021-06-15 | |
| Chemenu | CM181753-10g |
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
92052-29-4 | 95% | 10g |
$673 | 2021-06-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2491-5G |
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate |
92052-29-4 | >98.0%(N) | 5G |
¥4,235.00 | 2021-05-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T98650-1g |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate |
92052-29-4 | 99% | 1g |
¥888.0 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T98650-200mg |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate |
92052-29-4 | 99% | 200mg |
¥228.0 | 2022-12-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T867086-200mg |
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate |
92052-29-4 | ≥98% | 200mg |
¥280.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T867086-1g |
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate |
92052-29-4 | ≥98% | 1g |
¥1,108.00 | 2022-09-28 | |
| abcr | AB261832-1 g |
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl 2,2,2-trichloroacetimidate, 98%; . |
92052-29-4 | 98% | 1 g |
€202.30 | 2023-07-20 |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Production Method
Production Method 1
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Production Method 2
- Antifouling Activities of Immobilized Ferrocenyl Glucose on a Glassy Carbon Surface, ACS Applied Materials & Interfaces, 2020, 12(29), 33370-33376
Production Method 3
- Antibacterial Drug Leads: DNA and Enzyme Multitargeting, Journal of Medicinal Chemistry, 2015, 58(3), 1215-1227
Production Method 4
- "Yin and Yang" Tuned Fluorescence Sensing Behavior of Branched 1,4-Bis(phenylethynyl)benzene, ACS Applied Materials & Interfaces, 2014, 6(22), 20016-20024
Production Method 5
- Fucose, Mannose, and β-N-Acetylglucosamine Glycopolymers Initiate the Mouse Sperm Acrosome Reaction through Convergent Signaling Pathways, ACS Chemical Biology, 2014, 9(2), 468-475
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Raw materials
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Preparation Products
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Suppliers
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate
Comprehensive Overview of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Trichloroacetimidate (CAS No. 92052-29-4)
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (CAS No. 92052-29-4) is a highly specialized carbohydrate derivative widely utilized in organic synthesis, particularly in glycosylation reactions. This compound, often abbreviated as Ac4GlcNTCA, serves as a critical reagent for the construction of complex oligosaccharides and glycoconjugates. Its unique trichloroacetimidate group enhances reactivity, making it a preferred choice for chemists working on glycosylation strategies and carbohydrate chemistry.
The growing interest in glycoscience and glycobiology has propelled the demand for efficient glycosyl donors like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate. Researchers frequently search for "best glycosyl donors for oligosaccharide synthesis" or "how to improve glycosylation yields," highlighting the compound's relevance in modern synthetic workflows. Its acetyl-protected sugar moiety ensures stability during reactions, while the trichloroacetimidate leaving group facilitates high-yield coupling with various acceptors.
In pharmaceutical applications, this compound plays a pivotal role in the synthesis of glycosylated drugs and bioconjugates. Recent studies on COVID-19 therapeutics and cancer vaccines have emphasized the importance of carbohydrate-based molecules, further driving interest in reagents like CAS No. 92052-29-4. Its compatibility with solid-phase peptide synthesis (SPPS) and automated glycan assembly (AGA) techniques aligns with the industry's shift toward high-throughput methodologies.
From a structural perspective, the tetra-O-acetyl configuration provides steric control during glycosidic bond formation, addressing common challenges like anomeric selectivity and side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm its high purity (>98%), a key factor for reproducibility in glycan synthesis. Users often inquire about "storage conditions for trichloroacetimidate donors" or "compatibility with green solvents," reflecting practical concerns in laboratory settings.
Emerging trends in sustainable chemistry have also influenced its usage. While traditional protocols employ dichloromethane, recent optimizations demonstrate successful reactions in 2-MeTHF or cyclopentyl methyl ether (CPME), reducing environmental impact. This adaptability positions 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate as a future-proof tool for green glycosylation methodologies.
In conclusion, the versatility of CAS No. 92052-29-4 bridges fundamental research and industrial applications, from probing glycan-protein interactions to developing next-generation biologics. Its balanced reactivity profile and compatibility with cutting-edge techniques ensure its continued prominence in carbohydrate chemistry literature and practice.
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